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This document provides detailed application notes and protocols for preparing the necessary
input files for DeepPep, a deep learning-based protein inference tool. Adherence to the
specified formats is critical for the successful execution of the software and obtaining accurate
protein identifications from peptide data.

Introduction to DeepPep and Protein Inference

Protein inference is a critical step in proteomics that aims to identify the set of proteins present
in a biological sample based on the peptides identified from mass spectrometry (MS/MS) data.
DeepPep utilizes a deep convolutional neural network to predict the probability of a peptide
originating from a specific protein, thereby inferring the protein composition of the sample.[1] It
takes as input a list of identified peptides with their corresponding identification probabilities
and a reference protein sequence database.

DeepPep Input File Requirements

DeepPep requires two specific input files located in the same directory: identification.tsv and
db.fasta.[2]

identification.tsv: Peptide Identification File

This is a tab-separated values file containing three columns:
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Column Header Description Example

) The amino acid sequence of
peptide , N ) VTEQGAELSNEER
the identified peptide.

_ The identifier of the protein to
protein name ) ) sp|P02768|ALBU_HUMAN
which the peptide maps.

The probability of the peptide-
spectrum match (PSM) being
) o N correct. This is typically
identification probability ) 0.987
obtained from post-search
analysis tools like

PeptideProphet.

Table 1: Format of the identification.tsv file.

db.fasta: Protein Sequence Database

This is a standard FASTA format file containing the amino acid sequences of all potential
proteins in the sample. Each entry consists of a header line starting with > followed by the
protein identifier and description, and subsequent lines containing the protein sequence.

Example db.fasta entry:

Experimental and Bioinformatic Protocol for
Generating DeepPep Input Files

The generation of DeepPep input files begins with the analysis of raw mass spectrometry data.
The recommended workflow utilizes the Trans-Proteomic Pipeline (TPP), a comprehensive
suite of tools for MS/MS data analysis.

Experimental Protocol: Sample Preparation and Mass
Spectrometry

A typical bottom-up proteomics experiment involves the following steps:
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e Protein Extraction: Proteins are extracted from the biological sample of interest (e.g., cells,
tissues, biofluids).

o Protein Digestion: The extracted proteins are enzymatically digested, most commonly with
trypsin, to generate a complex mixture of peptides.

e Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is
separated by liquid chromatography and sequentially introduced into a tandem mass
spectrometer. The mass spectrometer isolates and fragments peptides, generating MS/MS
spectra.

Bioinformatic Protocol: From Raw Data to DeepPep
Inputs

The following protocol outlines the steps to process raw MS/MS data using the Trans-
Proteomic Pipeline (TPP) to generate the identification.tsv and db.fasta files for DeepPep.

Step 1: Convert Raw MS/MS Data

» Convert the vendor-specific raw mass spectrometry files to an open standard format like
mzML or mzXML using a tool such as msconvert from the ProteoWizard suite.

Step 2: Perform Peptide-Spectrum Matching (PSM)

¢ Use a database search engine like Comet or X!Tandem (both included in the TPP) to match
the experimental MS/MS spectra against a protein sequence database (db.fasta).

e The output of this step is typically a .pep.xml file containing the peptide-spectrum matches.
Step 3: Validate PSMs with PeptideProphet

e Process the .pep.xml file with PeptideProphet, a tool within the TPP that statistically validates
the PSMs and assigns a probability to each identification.[3]

e The output is an updated .pep.xml file that includes the PeptideProphet probabilities.

Step 4: Extract Information to Create identification.tsv
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e The final step is to parse the PeptideProphet-processed .pep.xml file to extract the required

information for the identification.tsv file. This can be achieved using custom scripts (e.g., in

Python or R) or dedicated XML parsing tools.

e For each peptide-spectrum match, extract the following information:

o The peptide sequence.

o The corresponding protein identifier.

o The PeptideProphet probability.

o Format this information into a tab-separated file with the three specified columns. The

OpenMS tool IDFileConverter can also be used to convert .pepXML files to various formats,

including .tsv.[4]

Quantitative Data Summary

The performance of DeepPep has been benchmarked against other protein inference

algorithms. The following tables summarize the computational efficiency and predictive

performance from the original DeepPep publication.
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Table 2: Comparison of computational efficiency of five protein inference methods across seven
datasets.[1] Data represents the mean and standard deviation of three runs.

ProteinLa MSBayes

DeepPep ANN-Pep = Fido ProteinLP
SSO ro
Dataset (AUC/AU (AUC/AU (AUC/AU (AUC/AU
(AUC/AU (AUCIAU
PR) PR) PR) PR)
PR) PR)
18
) 0.94/0.93 0.89/0.88 0.93/0.92 0.92/0.91 0.93/0.92 0.93/0.92
Mixtures

Sigma49 0.88/0.89 0.83/0.84 0.89/0.90 0.87/0.88 0.88/0.89 0.88/0.89

UspP2 0.89/0.90 0.84/0.85 0.90/0.91 0.88/0.89 0.89/0.90 0.89/0.90
Yeast 0.78/0.81 0.72/0.75 0.79/0.82 0.77/0.80 0.78/0.81 0.78/0.81
DME 0.65/0.70 0.60/0.65 0.68/0.73 0.64/0.69 0.67/0.72 0.67/0.72

HumanMD  0.75/0.78 0.70/0.73 0.76/0.79 0.74/0.77 0.75/0.78 0.75/0.78

HumanEK
C

0.82/0.85 0.76/0.79 0.80/0.83 0.79/0.82 0.81/0.84 0.81/0.84

Table 3: Predictive performance (AUC/AUPR) of DeepPep and other methods on seven
benchmark datasets.[1][4] ANN-Pep is a traditional artificial neural network without convolution
layers. Higher values indicate better performance. Bold values indicate the best performance
for each dataset.

Visualizations
DeepPep Data Preparation Workflow

The following diagram illustrates the workflow for generating DeepPep input files from raw
mass spectrometry data.
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Caption: Workflow for generating DeepPep input files.

Role of Protein Inference in Systems Biology

Accurate protein inference is fundamental for systems biology as it provides the foundational
data for constructing and analyzing biological pathways and networks.
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Caption: The central role of protein inference in systems biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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